Dichloroacetaldehyde Hydrate
Dichloroacetaldehyde Hydrate
2,2-Dichloro-1,1-ethanediol is an alcohol and an organochlorine compound.
2, 2-Dichloro-1, 1-ethanediol belongs to the class of organic compounds known as chlorohydrins. These are alcohols substituted by a chlorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups. 2, 2-Dichloro-1, 1-ethanediol is soluble (in water) and a very weakly acidic compound (based on its pKa).
2, 2-Dichloro-1, 1-ethanediol belongs to the class of organic compounds known as chlorohydrins. These are alcohols substituted by a chlorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups. 2, 2-Dichloro-1, 1-ethanediol is soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
16086-14-9
VCID:
VC21105498
InChI:
InChI=1S/C2H2Cl2O.H2O/c3-2(4)1-5;/h1-2H;1H2
SMILES:
C(=O)C(Cl)Cl.O
Molecular Formula:
C₂H₄Cl₂O₂
Molecular Weight:
130.95 g/mol
Dichloroacetaldehyde Hydrate
CAS No.: 16086-14-9
Cat. No.: VC21105498
Molecular Formula: C₂H₄Cl₂O₂
Molecular Weight: 130.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,2-Dichloro-1,1-ethanediol is an alcohol and an organochlorine compound. 2, 2-Dichloro-1, 1-ethanediol belongs to the class of organic compounds known as chlorohydrins. These are alcohols substituted by a chlorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups. 2, 2-Dichloro-1, 1-ethanediol is soluble (in water) and a very weakly acidic compound (based on its pKa). |
|---|---|
| CAS No. | 16086-14-9 |
| Molecular Formula | C₂H₄Cl₂O₂ |
| Molecular Weight | 130.95 g/mol |
| IUPAC Name | 2,2-dichloroacetaldehyde;hydrate |
| Standard InChI | InChI=1S/C2H2Cl2O.H2O/c3-2(4)1-5;/h1-2H;1H2 |
| Standard InChI Key | OUSKWJCDEBBGEL-UHFFFAOYSA-N |
| SMILES | C(=O)C(Cl)Cl.O |
| Canonical SMILES | C(=O)C(Cl)Cl.O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator